molecular formula C15H9ClFNO2 B2648421 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione CAS No. 693798-03-7

2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione

Cat. No.: B2648421
CAS No.: 693798-03-7
M. Wt: 289.69
InChI Key: MZJSCHLGZNNBEL-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione (CAS: 693798-03-7) is a phthalimide derivative characterized by a chloro-fluorobenzyl substituent at the 2-position of the isoindoline-1,3-dione core. This compound is synthesized via nucleophilic substitution or aldol condensation reactions, similar to other phthalimide derivatives . It is commercially available in high purity (≥98%) through suppliers like Shanghai Jizhi Biochemical Co., Ltd., with pricing ranging from $580 (100 mg) to $1950 (1 g) .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2/c16-12-6-3-7-13(17)11(12)8-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSCHLGZNNBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline-1,3-dione core or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors. The presence of chlorine and fluorine atoms on the benzene ring enhances its binding affinity, influencing several signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological processes, such as cholinesterases and α-glucosidase, which are important targets in the treatment of Alzheimer’s disease and type 2 diabetes, respectively.
  • Receptor Modulation : It may also act as a modulator of neurotransmitter receptors, impacting neurological functions.

Anti-Alzheimer's Agents

Recent studies have highlighted the potential of isoindoline derivatives, including 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione, as anti-Alzheimer agents. These compounds act as acetylcholinesterase inhibitors, which are crucial in increasing acetylcholine levels in the brain—an essential factor in cognitive function.

  • Case Study : A series of isoindoline derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Compounds demonstrated IC50 values ranging from 2.1 to 7.4 μM against acetylcholinesterase, indicating potent activity compared to established drugs like rivastigmine .

Anti-Diabetic Agents

The compound has also been investigated for its α-glucosidase inhibitory properties, making it a candidate for managing type 2 diabetes by delaying glucose absorption.

  • Case Study : In vitro evaluations showed that derivatives of 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione exhibited moderate anti-α-glucosidase activity, suggesting potential for further development as therapeutic agents for diabetes management .

Synthesis and Structural Modifications

The synthesis of 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione involves several chemical reactions that allow for structural modifications to enhance its biological activity.

Synthesis Overview

  • The compound can be synthesized through reactions involving various substituted benzylamines and isoindoline derivatives.
  • Structural modifications can lead to enhanced potency against specific targets by altering substituents on the benzene ring or the isoindoline moiety.
CompoundTarget EnzymeIC50 (μM)Activity Type
2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dioneAcetylcholinesterase2.1 - 7.4Inhibitor
Derivative Aα-GlucosidaseModerateInhibitor

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The chloro-fluoro substitution in the target compound enhances electronegativity and steric hindrance compared to mono-halogenated analogs (e.g., 5b in ). This may influence binding affinity in enzyme inhibition or receptor interactions .
  • Ether-linked derivatives (e.g., ) exhibit distinct reactivity profiles compared to benzyl-linked analogs due to differences in bond stability and polarity .
Neuroprotective and Antioxidant Activity
  • Compound 3b (2-(3-Fluoro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione): Demonstrated antioxidant activity via DPPH and ABTS radical scavenging (IC₅₀: 12.5 µM and 18.7 µM, respectively) and neuroprotective effects in mouse models .
  • Compound 12 (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione: Exhibited 133% antimicrobial activity against Bacillus subtilis compared to ampicillin .
Enzyme Inhibition
  • Compound 3 (Indole-substituted derivative): Inhibited acetylcholinesterase (AChE) at 65% efficacy (10 µM), comparable to donepezil .
  • Compound 4 (4-Chlorophenyl derivative): Showed 58% AChE inhibition under similar conditions .
  • Target Compound : The electron-withdrawing Cl and F groups may enhance AChE binding affinity, though experimental validation is required.

Physicochemical and Commercial Considerations

Property/Aspect 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione 2-(4-Chlorophenyl) Analog (Compound 4) 2-(3-Methoxybenzyl) Analog (5e)
Melting Point Not reported 154.2–156.0°C (Compound 4d) 161.9–163.5°C
Solubility Likely low (high halogen content) Moderate in DMSO High (methoxy improves polarity)
Commercial Availability Available (≥98% purity) Limited Limited
Cost (100 mg) $580 N/A N/A

Key Observations :

  • Halogenation (Cl, F) reduces solubility but may enhance metabolic stability. Methoxy groups (e.g., 5e) improve solubility but reduce membrane permeability .
  • The target compound’s commercial availability makes it accessible for further research compared to bespoke analogs .

Biological Activity

2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity based on recent research findings, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isoindoline-1,3-dione class, which is known for its pharmacological potential. The presence of the chloro and fluoro substituents on the benzyl moiety enhances its biological activity by influencing the compound's interaction with target enzymes and receptors.

1. Inhibition of Acetylcholinesterase (AChE)

Research indicates that derivatives of isoindoline-1,3-dione exhibit potent inhibitory effects on AChE, an enzyme critical in the pathogenesis of Alzheimer's disease. For instance, a study found that some synthesized compounds had IC50 values ranging from 2.1 to 7.4 μM against AChE, with specific compounds showing neuroprotective effects against oxidative stress in neuronal cells .

CompoundAChE IC50 (µM)Neuroprotective Effect
7a2.1Yes
7f2.1Yes
Other3.0 - 7.4Varies

2. Anti-Amyloid Activity

The compound also demonstrates anti-amyloid activity, which is crucial for preventing amyloid plaque formation associated with Alzheimer's disease. In vitro studies have shown that certain isoindoline derivatives can significantly reduce amyloid-beta aggregation .

3. Anticancer Properties

Several studies have explored the anticancer potential of isoindoline derivatives. For example, compounds derived from isoindoline-1,3-dione have exhibited cytotoxic effects against various cancer cell lines such as HCT116 and A549. The IC50 values for these compounds ranged from approximately 6 to 11 µM, indicating moderate potency .

Cell LineCompoundIC50 (µM)
HCT116217.7
A549216.4
MiaPaCa-2Various11.3

The mechanism underlying the biological activity of these compounds often involves interaction with specific enzyme active sites or induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to both catalytic and peripheral sites of AChE . Additionally, pro-apoptotic effects have been observed in cancer cell lines through flow cytometry analysis, indicating that these compounds can induce cell death via apoptosis or necrosis .

Case Study: Neuroprotection and AChE Inhibition

A recent study synthesized a series of isoindoline derivatives and evaluated their neuroprotective properties alongside their inhibitory effects on AChE. The results indicated that specific modifications to the molecular structure significantly enhanced both AChE inhibition and neuroprotection against oxidative stress in neuronal models .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of various isoindoline derivatives against colon cancer cell lines (HCT116). The study revealed that certain derivatives could induce significant apoptosis at low concentrations, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using isoindoline-1,3-dione derivatives and halogenated benzyl precursors. Key steps include:

  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Characterization : Confirm structure via 1H^1H NMR (400 MHz) and 13C^{13}C NMR (101 MHz) in deuterated chloroform, comparing peaks to reference spectra (e.g., δ ~4.8 ppm for benzyl protons, δ ~170 ppm for carbonyl carbons) .
  • Yield Optimization : Employ factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading .

Q. How can researchers validate the biological activity of this compound in preliminary pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Screen for anticonvulsant or anti-inflammatory activity using models like the pentylenetetrazole (PTZ)-induced seizure test or COX-2 inhibition assays, referencing structural analogs (e.g., isoindoline-dione derivatives with known bioactivity) .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC50_{50} values.
  • Control Comparisons : Include positive controls (e.g., aspirin for anti-inflammatory activity) and solvent-only negative controls.

Q. What analytical techniques are critical for characterizing this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 37°C for 24–72 hours, analyzing hydrolytic products by LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated isoindoline-dione derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as cell lines, assay protocols, and compound purity .
  • Mechanistic Studies : Use molecular docking to evaluate binding affinities to target proteins (e.g., GABAA_A receptors for anticonvulsant activity) and validate with site-directed mutagenesis .
  • Replication Experiments : Reproduce conflicting studies under standardized conditions, documenting deviations in methodology .

Q. What advanced computational approaches can predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Quantum Mechanical Modeling : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects using COMSOL Multiphysics to model diffusion rates and solvation shells in polar aprotic solvents .
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvents for functionalization reactions .

Q. How can researchers design experiments to investigate the compound’s interactions with indoor surface materials (e.g., polymers, metals)?

  • Methodological Answer :

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like stainless steel or polypropylene .
  • Microspectroscopic Imaging : Apply atomic force microscopy (AFM) or Raman spectroscopy to map molecular interactions at nanoscale resolution .
  • Environmental Chambers : Replicate indoor conditions (25°C, 50% RH) and quantify airborne residues via gas chromatography-mass spectrometry (GC-MS) .

Data-Driven Research Challenges

Q. What strategies address variability in synthetic yields when scaling up production for in vivo studies?

  • Methodological Answer :

  • Process Simulation : Use Aspen Plus to model heat and mass transfer during scale-up, identifying bottlenecks like inefficient mixing or temperature gradients .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices and optimize using response surface methodology (RSM) .
  • Real-Time Monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to track reaction progression .

Q. How can researchers integrate this compound into theoretical frameworks for drug discovery or materials science?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity or material properties using multivariate regression .
  • Network Pharmacology : Map interactions between the compound and disease-associated protein networks using STRING or KEGG databases .
  • Conceptual Frameworks : Align research with theories like Hammond’s postulate (for reaction mechanisms) or Langmuir adsorption isotherms (for surface studies) .

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